molecular formula C13H12ClN3O B605250 5-Methoxy-2-pyridin-2-yl-1H-benzoimidazole CAS No. 63053-14-5

5-Methoxy-2-pyridin-2-yl-1H-benzoimidazole

Cat. No. B605250
CAS RN: 63053-14-5
M. Wt: 261.71
InChI Key: WJZIQCSBVFWEQX-UHFFFAOYSA-N
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Description

AI-4-57 Hydrochloride is a ligand to the CBFß portion of the CBFß-SMMHC fusion protein. AI-4-57 Hydrochloride inhibits its binding to the Runt domain of RUNX proteins, and is also a modest potency inhibitor of the binding of wildtype CBFß to the RUNX1 Runt domain.

Scientific Research Applications

Catalysis in Organic Synthesis

5-Methoxy-2-pyridin-2-yl-1H-benzoimidazole and related compounds have been explored in the field of organic synthesis. For instance, they have been used to promote CuI-catalyzed hydroxylation of aryl bromides, a significant process in the synthesis of substituted phenols (Jia et al., 2011).

Anticancer Research

Derivatives of 5-Methoxy-2-pyridin-2-yl-1H-benzoimidazole have shown potential in anticancer research. For example, benzimidazole-based Zn(II) complexes have demonstrated cytotoxic properties against various human carcinoma cells, including SHSY5Y cells (Zhao et al., 2015).

Inhibitors in Medicinal Chemistry

Compounds containing 5-Methoxy-2-pyridin-2-yl-1H-benzoimidazole structures have been utilized as inhibitors in medicinal chemistry. They have been identified as effective inhibitors of enzymes such as heparanase, which is significant in the context of diseases like cancer (Xu et al., 2006).

Antimicrobial Activities

Derivatives with 5-Methoxy-2-pyridin-2-yl-1H-benzoimidazole moieties have been investigated for their antimicrobial activities. Studies have shown these compounds to be effective against various bacteria and fungi, contributing to the development of new antimicrobial agents (El-Meguid, 2014).

Role in OLEDs

In the field of organic electronics, particularly OLEDs (Organic Light Emitting Diodes), benzoimidazole-containing electron acceptors have been synthesized and used for creating efficient blue phosphorescent OLEDs. This demonstrates the compound's relevance in advanced material science (Hu et al., 2017).

Synthesis of Heterocyclic Compounds

5-Methoxy-2-pyridin-2-yl-1H-benzoimidazole is a key component in the synthesis of various heterocyclic compounds. These compounds have wide-ranging applications, including their potential use in pharmaceuticals and materials science (Desai et al., 2017).

properties

CAS RN

63053-14-5

Product Name

5-Methoxy-2-pyridin-2-yl-1H-benzoimidazole

Molecular Formula

C13H12ClN3O

Molecular Weight

261.71

IUPAC Name

6-methoxy-2-pyridin-2-yl-1H-benzimidazole

InChI

InChI=1S/C13H11N3O/c1-17-9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)

InChI Key

WJZIQCSBVFWEQX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI-4-57 Hydrochloride;  AI 4 57 Hydrochloride;  AI457 Hydrochloride;  AI-4-57 HCl;  AI 4 57 HCl;  AI457 HCl;  1H-Benzimidazole, 6-methoxy-2-(2-pyridinyl)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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